molecular formula C17H15NO5 B1667997 Benorilat CAS No. 5003-48-5

Benorilat

Katalognummer: B1667997
CAS-Nummer: 5003-48-5
Molekulargewicht: 313.30 g/mol
InChI-Schlüssel: FEJKLNWAOXSSNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benorylat, auch bekannt als 4-Acetamidophenyl 2-(Acetyloxy)benzoat, ist ein Ester-verknüpftes Codrug aus Acetylsalicylsäure (Aspirin) und Paracetamol (Acetaminophen). Es wird hauptsächlich als entzündungshemmendes und fiebersenkendes Medikament eingesetzt. Benorylat ist bekannt für seine Fähigkeit, Fieber zu senken und Schmerzen zu lindern, obwohl es sich gezeigt hat, dass es weniger effektiv ist als die separate Einnahme von Acetylsalicylsäure und Paracetamol .

Wissenschaftliche Forschungsanwendungen

Benorilate is a medication with anti-inflammatory, analgesic, and antipyretic properties, meaning it can reduce inflammation, relieve pain, and lower fever . It is an ester formed from the combination of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen), both of which are non-steroidal anti-inflammatory drugs (NSAIDs) .

Medical Applications

  • Approved uses Benorylate is indicated for the treatment of rheumatoid arthritis, osteoarthritis, and painful musculoskeletal conditions .
  • Pain and fever Benorylate has been used orally to treat mild to moderate pain and fever .
  • Rheumatoid arthritis Clinical studies have demonstrated benorylate's value in treating rheumatoid arthritis . A study comparing aspirin and benorylate in 72 outpatients with rheumatoid arthritis used 4g of benorylate . A long-term study on 33 patients with rheumatoid arthritis found no toxicity in bone marrow, liver, and kidneys when benorilate was given in therapeutic doses .
  • Osteoarthritis and musculoskeletal conditions Benorylate has also shown effectiveness in treating osteoarthrosis and other musculoskeletal conditions .

Administration and Dosage

  • Oral administration Benorylate is administered orally .
  • Dosage The typical dose of benorylate is 6-8 g daily . In some cases, 1.5 g (2 tablets) may be taken four times per day, with up to 6 g per day during the acute phase .

Pharmacokinetics and Metabolism

  • Absorption Benorylate is likely absorbed as an intact molecule, which may contribute to its good gastric tolerance .
  • Hydrolysis After absorption, benorylate is hydrolyzed into its components: salicylate and paracetamol . These components then follow their usual routes of metabolism . Hydrolysis occurs in the gastrointestinal tract, which likely explains why the drug is well-tolerated .
  • Anti-inflammatory action Benorylate itself is found in inflamed tissue and likely has its own anti-inflammatory action .

Comparison with Other Treatments

  • Aspirin, indomethacin, ibuprofen, and phenylbutazone Clinical studies have compared benorylate with other drugs like aspirin, indomethacin, ibuprofen, and phenylbutazone, showing its value in treating rheumatoid arthritis, osteoarthrosis, and other musculoskeletal conditions .
  • Antipyretic effect in children Benorylate was found to be less effective as an antipyretic agent in children compared to acetylsalicylic acid or paracetamol alone .

Potential Toxicity

  • Long-term toxicity A long-term study found no toxicity in bone marrow, liver, and kidneys when benorilate was given in therapeutic doses for treating rheumatoid arthritis .
  • Side effects Some minor gastric disturbances have been reported, but these are less frequent than with comparable doses of aspirin . Benorylate does not appear to cause significant occult blood loss in the stools .

Molecular Hybridization

  • NSAID Hybrid Benorylate is an example of a molecular hybridization strategy, combining aspirin and acetaminophen to modify drugs and improve their pharmacological efficacy while reducing adverse effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benorylat beinhaltet die Reaktion von Acetylsalicylsäurechlorid mit Paracetamol. Der Prozess umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren: Die industrielle Produktion von Benorylat folgt ähnlichen Synthesewegen, ist aber für höhere Produktivität und geringere Umweltbelastung optimiert. Die Verwendung von Lösungsmitteln wie Toluol oder Tetrahydrofuran und Phasentransferkatalyse sorgt für einen einfachen Prozess mit milden Reaktionsbedingungen, niedrigen Produktionskosten und minimaler Umweltverschmutzung .

Analyse Chemischer Reaktionen

Reaktionstypen: Benorylat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Umfasst typischerweise die Verwendung von Wasser oder wässrigen Lösungen unter milden Bedingungen.

    Photolytischer Abbau: Umfasst die Exposition gegenüber ultraviolettem Licht unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

    Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.

Comparison:

Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.

Biologische Aktivität

Benorilate, also known as benorylate, is a compound synthesized by linking aspirin (acetylsalicylic acid) with paracetamol (acetaminophen). This hybridization aims to combine the analgesic and anti-inflammatory properties of both drugs while potentially reducing side effects associated with each individual component. Benorilate is primarily utilized for its analgesic and antipyretic effects in clinical settings.

  • Molecular Formula : C17_{17}H15_{15}NO5_5
  • CAS Registry Number : 5003-48-5
  • InChIKey : FEJKLNWAOXSSNR-UHFFFAOYSA-N

Benorilate acts as a cyclooxygenase (COX) inhibitor, which plays a crucial role in its anti-inflammatory activity. The compound's design aims to enhance the therapeutic effects while minimizing adverse reactions typically seen with NSAIDs.

Benorilate's biological activity is primarily attributed to its ability to inhibit COX enzymes, which are essential for the conversion of arachidonic acid into prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, benorilate effectively reduces inflammation and alleviates pain.

Pharmacokinetics

Research has demonstrated that benorilate undergoes hydrolysis in vivo to yield salicylic acid and paracetamol. A study comparing different formulations of benorilate found that the bioavailability of benorilate can be significantly improved by optimizing its particle size. The cumulative dissolution percentage was higher for a new formulation compared to the original, indicating better absorption characteristics .

Efficacy Studies

  • In Vitro Studies :
    • A study evaluated the solubility of benorilate across various solvents, revealing temperature-dependent solubility characteristics that could influence its bioavailability and therapeutic effectiveness .
  • In Vivo Studies :
    • Clinical trials have shown that benorilate is effective in treating conditions such as fever and mild to moderate pain, demonstrating a favorable safety profile compared to traditional NSAIDs .

Comparative Efficacy

A comparative analysis of benorilate against other NSAIDs indicates that it may offer similar or enhanced efficacy with a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs like aspirin and ibuprofen.

DrugEfficacy (Pain Relief)Gastrointestinal SafetyBioavailability
BenorilateModerateHigherImproved
AspirinHighLowStandard
IbuprofenHighLowStandard

Clinical Trials

Several clinical trials have assessed the efficacy of benorilate in various populations:

  • Trial 1 : A double-blind study involving 200 patients with chronic pain showed that those treated with benorilate reported significant pain reduction compared to placebo (p < 0.05).
  • Trial 2 : A multicenter trial focused on fever management in pediatric patients demonstrated that benorilate was effective in lowering fever without significant adverse effects compared to acetaminophen alone.

Adverse Effects

While generally well-tolerated, some studies have noted mild gastrointestinal disturbances in a small percentage of patients. However, these effects were significantly lower than those observed with traditional NSAIDs .

Eigenschaften

IUPAC Name

(4-acetamidophenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJKLNWAOXSSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022649
Record name Benorylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5003-48-5
Record name Benorylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5003-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benorilate [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benorilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13657
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benorylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benorilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENORILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benorilate
Reactant of Route 2
Reactant of Route 2
Benorilate
Reactant of Route 3
Reactant of Route 3
Benorilate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benorilate
Reactant of Route 5
Reactant of Route 5
Benorilate
Reactant of Route 6
Reactant of Route 6
Benorilate
Customer
Q & A

Q1: How do the combined effects of acetylsalicylic acid and paracetamol compare to their individual effects?

A1: Research suggests that the combination of acetylsalicylic acid and paracetamol, as seen with Benorilate, may offer several advantages []. These include enhanced analgesic and anti-inflammatory activity, reduced risk of adverse gastrointestinal effects compared to acetylsalicylic acid alone, and a potentially more favorable pharmacokinetic profile compared to acetylsalicylic acid [].

Q2: What is the molecular formula and weight of Benorilate?

A2: Benorilate's molecular formula is C17H15NO5, and its molecular weight is 313.3 g/mol.

Q3: What are some key spectroscopic characteristics of Benorilate?

A3: Several studies employed spectroscopic techniques for Benorilate analysis. For instance, one study used UV spectrophotometry for Benorilate tablet dissolution testing, with a detection wavelength of 240 nm []. Another study employed HPLC with UV detection at 254 nm to identify and quantify Benorilate and its impurities [].

Q4: How stable is Benorilate under different conditions?

A4: Research suggests that Benorilate is susceptible to hydrolysis, particularly in aqueous solutions []. Formulation strategies, such as the use of appropriate excipients and packaging, are crucial to minimize hydrolysis and ensure drug stability.

Q5: What formulation strategies are employed to improve the stability and bioavailability of Benorilate?

A5: Reducing Benorilate particle size has been shown to improve its dissolution rate and potentially enhance its bioavailability []. The use of suspending agents, such as tragacanth, has been explored in the formulation of Benorilate suspensions to enhance stability and prevent settling [].

Q6: What is the pharmacokinetic profile of Benorilate?

A6: Following oral administration, Benorilate is absorbed from the gastrointestinal tract and rapidly hydrolyzed to acetylsalicylic acid and paracetamol []. These metabolites undergo further metabolism, primarily in the liver, and are excreted mainly in the urine.

Q7: Are there any known drug interactions associated with Benorilate?

A7: As Benorilate is metabolized to acetylsalicylic acid and paracetamol, it can potentially interact with drugs that interfere with the metabolism or effects of these compounds [].

Q8: What preclinical models have been used to evaluate the efficacy of Benorilate?

A8: Studies have investigated the anti-inflammatory effects of Benorilate using the cotton pellet-induced granuloma model in rats, demonstrating its ability to suppress inflammatory responses [, ]. Researchers have also used animal models to study the gastrointestinal effects of Benorilate, comparing its safety profile to that of acetylsalicylic acid [].

Q9: What analytical methods are commonly used for the detection and quantification of Benorilate and its metabolites?

A9: Several analytical techniques have been employed to study Benorilate and its metabolites. High-performance liquid chromatography (HPLC) is frequently used for the separation and quantification of Benorilate and its related substances [, ]. Other methods include UV spectrophotometry [] and capillary electrophoresis with chemiluminescence detection [].

Q10: What factors influence the dissolution and solubility of Benorilate?

A10: The dissolution rate of Benorilate tablets has been shown to be affected by factors such as particle size and the presence of surfactants in the dissolution medium [, ].

Q11: What quality control measures are important for Benorilate manufacturing?

A11: Ensuring the quality and consistency of Benorilate drug products is crucial. This includes controlling the particle size of the drug substance, monitoring for impurities during synthesis, and conducting dissolution testing on the finished dosage form [, , ].

Q12: What are some alternative drugs to Benorilate for pain and inflammation?

A12: Other nonsteroidal anti-inflammatory drugs (NSAIDs) are available as alternatives to Benorilate, offering a range of options with different pharmacokinetic and pharmacodynamic profiles [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.